Disomotide

Beschreibung

DISOMOTIDE is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Eigenschaften

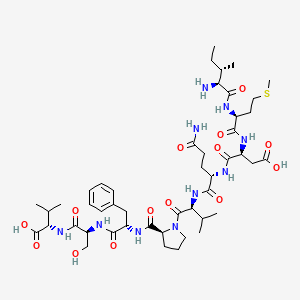

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQMCYCLZBSYJZ-BBXCZNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N10O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171158 | |

| Record name | Disomotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181477-43-0 | |

| Record name | Disomotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181477430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disomotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Disomotide: A Deep Dive into its Mechanism of Action in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disomotide, a peptide-based vaccine, has emerged as a significant immunotherapeutic agent in the fight against melanoma. This technical guide provides an in-depth exploration of the core mechanism of action of disomotide, focusing on its role as a gp100 peptide vaccine. It details the immunological pathways activated by disomotide, presents quantitative clinical data, and outlines the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of disomotide's role in melanoma therapy.

Core Mechanism of Action: Harnessing the Immune System

Disomotide is a synthetic peptide corresponding to a specific epitope of the melanoma-associated antigen, glycoprotein (B1211001) 100 (gp100). The fundamental mechanism of action of disomotide lies in its ability to stimulate a targeted T-cell mediated immune response against melanoma cells that express gp100.[1] This process is initiated through the presentation of the disomotide peptide to T-cells by antigen-presenting cells (APCs), primarily dendritic cells (DCs).

Antigen Presentation and T-Cell Activation

The journey of disomotide from administration to eliciting an anti-tumor response involves a series of well-orchestrated immunological events:

-

Uptake and Processing by Dendritic Cells: Following administration, disomotide is taken up by dendritic cells.

-

MHC Presentation: Inside the dendritic cells, the peptide is processed and presented on the cell surface by both Major Histocompatibility Complex (MHC) Class I and Class II molecules.[2][3] The presentation on MHC Class I molecules is crucial for the activation of CD8+ cytotoxic T-lymphocytes (CTLs), while presentation on MHC Class II molecules activates CD4+ helper T-cells.[2][3]

-

T-Cell Recognition and Activation: Naive T-cells in the lymph nodes recognize the gp100 peptide-MHC complex on the surface of dendritic cells via their T-cell receptors (TCRs). This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of gp100-specific T-cells.

The following diagram illustrates the antigen presentation pathway for the gp100 peptide vaccine:

Downstream Signaling and Tumor Cell Lysis

Upon activation, gp100-specific T-cells undergo clonal expansion and differentiate into effector cells. The activated CD8+ cytotoxic T-lymphocytes are the primary mediators of tumor destruction. They recognize the gp100 peptide presented on MHC Class I molecules on the surface of melanoma cells and induce apoptosis through the release of cytotoxic granules containing perforin (B1180081) and granzymes.

The signaling cascade initiated within the T-cell upon TCR engagement with the gp100 peptide-MHC complex is a complex process involving a cascade of protein tyrosine kinases (PTKs), activation of protein kinase C (PKC), and an increase in intracellular calcium levels. This ultimately leads to the transcription of genes responsible for T-cell proliferation, differentiation, and effector functions.

The following diagram provides a simplified overview of the T-cell activation signaling pathway:

Clinical Efficacy: Quantitative Data Summary

A pivotal phase III clinical trial investigated the efficacy of a gp100 peptide vaccine (referred to as gp100:209-217(210M)), which is a form of disomotide, in combination with high-dose interleukin-2 (B1167480) (IL-2) in patients with advanced melanoma. The results of this study provide key quantitative data on the clinical benefits of this immunotherapeutic approach.

| Clinical Endpoint | gp100 Vaccine + IL-2 | IL-2 Alone | P-value |

| Overall Clinical Response | 16% | 6% | 0.03 |

| Progression-Free Survival (Median) | 2.2 months | 1.6 months | 0.008 |

| Overall Survival (Median) | 17.8 months | 11.1 months | 0.06 |

Data from the randomized phase III trial by Schwartzentruber et al.

These findings demonstrate a statistically significant improvement in overall clinical response and progression-free survival for patients receiving the gp100 peptide vaccine in conjunction with IL-2 compared to IL-2 monotherapy.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key clinical trial and related immunological assays to assess the mechanism of action of disomotide.

Phase III Clinical Trial Protocol (Schwartzentruber et al.)

-

Study Design: A randomized, multicenter phase III trial.

-

Patient Population: 185 patients with stage IV or locally advanced stage III cutaneous melanoma, expressing HLA*A0201.

-

Treatment Arms:

-

Vaccine Group: Received the gp100:209-217(210M) peptide vaccine emulsified in Montanide ISA-51 (incomplete Freund's adjuvant) administered subcutaneously, followed by high-dose IL-2.

-

Control Group: Received high-dose IL-2 alone.

-

-

Dosage:

-

gp100 vaccine: 1 mg of peptide.

-

IL-2: 720,000 IU/kg administered intravenously every 8 hours.

-

-

Endpoints:

-

Primary: Clinical response (complete or partial tumor regression).

-

Secondary: Progression-free survival and overall survival.

-

-

Immunological Monitoring: Peripheral blood lymphocytes were assessed for reactivity to the gp100 peptide.

The following diagram outlines the workflow of the clinical trial:

Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a widely used method to quantify the frequency of cytokine-secreting T-cells at the single-cell level, providing a measure of the vaccine-induced immune response.

-

Principle: The assay captures cytokines secreted by activated T-cells onto a membrane coated with a specific antibody. A second, enzyme-linked antibody is then used to detect the captured cytokine, resulting in a colored spot for each cytokine-producing cell.

-

Methodology:

-

Plate Coating: 96-well plates are coated with an anti-cytokine (e.g., IFN-γ) monoclonal antibody.

-

Cell Incubation: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are incubated in the wells with or without the gp100 peptide.

-

Cytokine Capture: Activated T-cells secrete cytokines, which are captured by the coated antibody.

-

Detection: A biotinylated anti-cytokine antibody is added, followed by an enzyme-conjugated streptavidin.

-

Substrate Addition: A substrate is added that is converted by the enzyme into an insoluble colored product, forming spots.

-

Spot Counting: The spots are counted, with each spot representing a single cytokine-producing cell.

-

In Vitro T-Cell Activation and Killing Assays

These assays are used to confirm the functionality of the vaccine-induced T-cells.

-

T-Cell Activation Assay:

-

Co-culture: T-cells from vaccinated patients are co-cultured with target cells (e.g., T2 cells pulsed with the gp100 peptide or gp100-expressing melanoma cell lines).

-

Activation Markers: T-cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ) in the culture supernatant by ELISA.

-

-

T-Cell Killing Assay:

-

Target Cell Labeling: Melanoma target cells are labeled with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.

-

Co-culture: Labeled target cells are co-cultured with effector T-cells at various effector-to-target ratios.

-

Lysis Measurement: The release of the label from the lysed target cells into the supernatant is measured to quantify the cytotoxic activity of the T-cells.

-

Conclusion

Disomotide, as a gp100 peptide vaccine, represents a targeted immunotherapeutic strategy for melanoma. Its mechanism of action is centered on the activation of a specific T-cell response against melanoma cells expressing the gp100 antigen. The process of antigen presentation by dendritic cells and the subsequent activation of both CD4+ and CD8+ T-cells are critical to its anti-tumor effect. Clinical data from a phase III trial have demonstrated the potential of this approach to improve clinical outcomes for patients with advanced melanoma. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of peptide-based cancer vaccines. Further research into the downstream signaling pathways and the optimization of vaccine adjuvants and combination therapies will be crucial in enhancing the efficacy of this promising treatment modality.

References

- 1. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Immunoinhibitory Activity of Disomotide Against gp100-Expressing Melanoma

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Disomotide is an immunotherapeutic agent designed to target glycoprotein (B1211001) 100 (gp100), a tumor-associated antigen highly expressed in melanoma cells. Unlike traditional small molecule inhibitors that directly target enzymatic activity, disomotide's "inhibitory activity" is indirect, functioning through the activation of the host's immune system to recognize and eliminate tumor cells expressing gp100. This document provides a technical overview of the mechanism of action, available clinical data, and experimental protocols relevant to gp100-targeted peptide immunotherapies like disomotide. Due to the limited availability of specific preclinical and clinical data for disomotide in the public domain, this guide will leverage data from a well-documented, functionally similar gp100 peptide vaccine, gp100:209-217(210M), to illustrate the core principles and therapeutic potential of this class of agents.

Introduction to gp100 as a Therapeutic Target

Glycoprotein 100 (gp100) is a transmembrane glycoprotein involved in melanosome maturation.[1] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy.[2] The goal of targeting gp100 is to break immune tolerance to this self-antigen, which is overexpressed in malignant melanoma, thereby inducing a potent and specific anti-tumor immune response.

Mechanism of Action: Peptide-Based Immunotherapy

Disomotide is classified as a peptide vaccine. This therapeutic modality utilizes a synthetic peptide fragment of the gp100 protein. The proposed mechanism of action is as follows:

-

Administration and Antigen Presentation: The synthetic gp100 peptide, often administered with an adjuvant to enhance immunogenicity, is taken up by antigen-presenting cells (APCs), such as dendritic cells.

-

MHC Class I Presentation: Inside the APCs, the peptide is processed and presented on Major Histocompatibility Complex (MHC) Class I molecules.

-

T-Cell Activation: The peptide-MHC complex is recognized by the T-cell receptors on cytotoxic T-lymphocytes (CTLs).

-

Tumor Cell Recognition and Lysis: Activated CTLs then patrol the body and recognize the same gp100 peptide presented on the surface of melanoma cells, leading to targeted cell killing.

This process effectively "inhibits" tumor growth by eliminating the gp100-expressing cancer cells.

Signaling and Activation Pathway

Caption: Mechanism of action for gp100 peptide immunotherapy.

Quantitative Data from Clinical Trials

| Parameter | gp100 Peptide Vaccine + IL-2 | IL-2 Alone | P-value |

| Number of Patients | 92 | 93 | N/A |

| Overall Clinical Response | 16% | 6% | 0.03 |

| Progression-Free Survival (Median) | 2.2 months | 1.6 months | 0.008 |

| Overall Survival (Median) | 17.8 months | 11.1 months | 0.06 |

Data from a study on gp100:209-217(210M) peptide vaccine plus IL-2 versus IL-2 alone in patients with advanced melanoma.

Experimental Protocols

The following methodologies are based on the Phase 3 clinical trial of the gp100:209-217(210M) peptide vaccine.

Patient Population

-

Inclusion Criteria: Patients with stage IV or locally advanced stage III cutaneous melanoma, expression of HLA*A0201, and suitability for high-dose IL-2 therapy.

-

Exclusion Criteria: Presence of brain metastases.

Treatment Regimen

-

Vaccine Arm: Patients received 1 mg of the gp100:209-211(210M) peptide emulsified in Montanide ISA-51 (incomplete Freund's adjuvant). The vaccine was administered subcutaneously once per cycle. This was followed by high-dose IL-2.

-

Control Arm: Patients received high-dose IL-2 alone.

-

IL-2 Dosing: 720,000 IU per kilogram of body weight administered every 8 hours.

Efficacy Assessment

-

Primary Endpoint: Clinical response, assessed by investigators and through a central review, using Response Evaluation Criteria in Solid Tumors (RECIST).

-

Secondary Endpoints: Progression-free survival and overall survival.

Experimental Workflow Diagram

Caption: Randomized clinical trial workflow for a gp100 peptide vaccine.

Conclusion

Disomotide represents a targeted immunotherapeutic strategy that leverages the high expression of gp100 in melanoma to induce a specific anti-tumor immune response. While direct inhibitory data such as IC50 values are not applicable to this class of drugs, clinical trials of similar gp100 peptide vaccines have demonstrated a statistically significant improvement in clinical response rates and progression-free survival. This technical guide provides a framework for understanding the mechanism, efficacy, and experimental evaluation of gp100-targeted peptide immunotherapies, which form the basis for the development and clinical application of agents like disomotide. Further research and publication of specific data from disomotide trials will be crucial for a more detailed characterization of its clinical profile.

References

- 1. uclahealth.org [uclahealth.org]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. phdres.caregate.net [phdres.caregate.net]

- 4. gp100 peptide vaccine and interleukin-2 in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gp100 Peptide Vaccine and Interleukin-2 in Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Avelumab and the PD-L1 Pathway: A Technical Guide to the Core Interaction

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, clinical efficacy, and experimental evaluation of avelumab. Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Its function is unique among approved anti-PD-L1 agents due to a dual mechanism of action that combines the blockade of the PD-1/PD-L1 immunosuppressive axis with the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3]

The PD-1/PD-L1 Immune Checkpoint Pathway

The programmed death-1 (PD-1) receptor and its ligand, PD-L1, are central to immune homeostasis, preventing excessive immune responses and maintaining self-tolerance.[3] PD-1 is expressed on activated T-cells, B-cells, and natural killer (NK) cells.[4] Its primary ligand, PD-L1, can be expressed on various cells, including antigen-presenting cells (APCs) and, notably, is often upregulated on the surface of tumor cells.

When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it initiates an inhibitory signal cascade within the T-cell. This signaling suppresses T-cell proliferation, cytokine release, and cytotoxic activity, effectively allowing the tumor cell to evade immune destruction. This mechanism is a common strategy employed by various cancers to escape immune surveillance.

Avelumab's Dual Mechanism of Action

Avelumab was designed to counteract tumor-mediated immunosuppression through two distinct but complementary mechanisms.

Blockade of the PD-1/PD-L1 Interaction

As an anti-PD-L1 antibody, avelumab's primary function is to act as an immune checkpoint inhibitor. It binds with high affinity to both human and mouse PD-L1 (Kd = 0.3 and 1.0 nmol/L, respectively), physically obstructing the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells. This blockade removes the inhibitory "brake" on T-cells, restoring their ability to recognize and mount a cytotoxic response against cancerous cells. Avelumab also inhibits the interaction of PD-L1 with a second receptor, B7.1, which can further potentiate T-cell reactivation.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Unlike other anti-PD-1/PD-L1 antibodies that are of the IgG4 isotype or have been engineered to eliminate effector functions, avelumab is a fully human IgG1 antibody with a native, unmodified crystallizable fragment (Fc) region. This wild-type Fc region is critical for its second mechanism: ADCC. The Fc portion of avelumab, when bound to PD-L1 on a tumor cell, can be recognized by Fcγ receptors (specifically CD16 or FcγRIIIa) on innate immune effector cells, primarily Natural Killer (NK) cells. This engagement triggers the NK cell to release cytotoxic granules, inducing lysis of the targeted tumor cell. This ADCC activity provides an additional, direct mechanism for tumor cell killing, independent of T-cell-mediated immunity.

Quantitative Analysis of Clinical Efficacy

Avelumab has been investigated extensively through the JAVELIN clinical trial program, demonstrating efficacy across several advanced malignancies.

Table 1: Efficacy in Metastatic Merkel Cell Carcinoma (mMCC)

| Trial Name | Treatment Line | N | Objective Response Rate (ORR) | Durable Response Rate (≥6 mo) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| JAVELIN Merkel 200 (Part B) | First-Line | 116 | 39.7% (95% CI: 30.7-49.2) | 30.2% (95% CI: 22.0-39.4) | 4.1 months (95% CI: 1.4-6.1) | 20.3 months (95% CI: 12.4-NE) |

| JAVELIN Merkel 200 (Part A) | Second-Line (Post-Chemo) | 88 | 31.8% (95% CI: 22.3-42.6) | 92% of responders | 2.7 months (95% CI: 1.4-4.2) | 11.3 months (95% CI: 7.5-14.0) |

Table 2: Efficacy in Advanced Urothelial Carcinoma (aUC)

| Trial Name | Treatment Setting | N | Median OS (Avelumab Arm) | Median OS (Control Arm) | OS Hazard Ratio (HR) | Median PFS (Avelumab Arm) | Median PFS (Control Arm) | PFS Hazard Ratio (HR) |

| JAVELIN Bladder 100 | First-Line Maintenance | 700 | 23.8 months | 15.0 months | 0.76 (95% CI: 0.63-0.91) | 5.5 months | 2.1 months | 0.56 (95% CI: 0.46-0.68) |

| JAVELIN Solid Tumor | Second-Line (Post-Platinum) | 249 | 6.5 months | N/A | N/A | 1.7 months | N/A | N/A |

Note: The JAVELIN Solid Tumor trial reported an ORR of 16.1% for the post-platinum UC cohort.

Table 3: Efficacy in Advanced Renal Cell Carcinoma (aRCC)

| Trial Name | Treatment Setting | N | Median PFS (Avelumab + Axitinib) | Median PFS (Sunitinib) | PFS Hazard Ratio (HR) | Median OS (Avelumab + Axitinib) | Median OS (Sunitinib) | OS Hazard Ratio (HR) |

| JAVELIN Renal 101 (Overall Population) | First-Line | 886 | 13.9 months | 8.5 months | 0.66 (95% CI: 0.566-0.769) | 44.8 months | 38.9 months | 0.88 (95% CI: 0.749-1.039) |

| JAVELIN Renal 101 (PD-L1+ Population) | First-Line | 560 | 13.8 months | 7.0 months | 0.62 (95% CI: 0.490-0.777) | 43.2 months | 36.2 months | 0.86 (95% CI: 0.701-1.057) |

Key Experimental Protocols

Protocol: PD-L1 Expression Analysis by Immunohistochemistry (IHC)

Assessing the PD-L1 status of tumor tissue is a common exploratory endpoint in clinical trials for checkpoint inhibitors.

Objective: To detect and quantify the presence of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Methodology:

-

Sample Preparation: FFPE tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged glass slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes to water.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating at 95-100°C for 20-30 minutes. This step unmasks the antigenic epitopes.

-

Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂) to prevent non-specific background staining.

-

Primary Antibody Incubation: The slides are incubated with a validated anti-PD-L1 primary antibody (e.g., SP263 clone as used in JAVELIN trials) at a predetermined optimal concentration, typically for 30-60 minutes at room temperature or overnight at 4°C.

-

Detection System: A polymer-based detection system is used. A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, which binds to the primary antibody.

-

Chromogen Application: A chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), is added. The HRP enzyme catalyzes the conversion of DAB into a brown, insoluble precipitate at the site of the antigen.

-

Counterstaining: The slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, providing histological context.

-

Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

-

Scoring: A pathologist evaluates the stained slides. Scoring is typically based on the percentage of tumor cells showing positive membrane staining at any intensity. A threshold (e.g., ≥1%, ≥5%, or ≥25%) is used to define PD-L1 positive status.

Protocol: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay quantifies the ability of avelumab to induce the lysis of PD-L1-expressing tumor cells by effector immune cells.

Objective: To measure the specific lysis of target tumor cells mediated by NK cells in the presence of avelumab.

Methodology:

-

Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells are then purified from the PBMC population via negative selection using a magnetic-activated cell sorting (MACS) kit. The purified NK cells (>90% purity) are rested overnight.

-

Target Cell Preparation: PD-L1-expressing human tumor cells (target cells) are harvested. To measure cytotoxicity, cells are labeled with a releasable radioactive isotope, such as Indium-111 (¹¹¹In), or a fluorescent dye.

-

Assay Setup: Labeled target cells are plated in a 96-well plate (e.g., 2,000 cells/well). The cells are then incubated with avelumab at a specified concentration (e.g., 2 µg/mL) or a relevant isotype control antibody for 30 minutes at room temperature.

-

Co-culture: Purified NK cells (effector cells) are added to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for cell lysis to occur.

-

Quantification of Lysis:

-

The plate is centrifuged, and the supernatant from each well is harvested.

-

The amount of isotope (¹¹¹In) released into the supernatant is measured using a gamma counter.

-

Controls:

-

Spontaneous Release: Target cells incubated with media alone (no effector cells or antibody).

-

Maximum Release: Target cells lysed with a detergent (e.g., 0.05% Triton X-100).

-

-

-

Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

Avelumab represents a significant therapeutic agent in immuno-oncology, distinguished by its dual mechanism of action. By simultaneously blocking the PD-L1/PD-1 inhibitory axis to restore adaptive anti-tumor immunity and engaging the innate immune system via ADCC to directly lyse tumor cells, avelumab provides a multi-pronged attack against cancer. The quantitative data from numerous clinical trials underscore its efficacy in treating aggressive malignancies such as Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma. The detailed experimental protocols for IHC and ADCC assays are fundamental to both the preclinical evaluation and clinical biomarker strategies essential for optimizing the use of avelumab and developing next-generation immunotherapies.

References

Avelumab's Role in Immune System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab (Bavencio®) is a human immunoglobulin G1 (IgG1) monoclonal antibody that has emerged as a significant agent in cancer immunotherapy. It targets the programmed death-ligand 1 (PD-L1), a critical checkpoint protein that cancer cells often exploit to evade the immune system. This guide provides an in-depth technical overview of avelumab's core mechanisms of action, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Avelumab's unique therapeutic action is twofold. Firstly, it functions as an immune checkpoint inhibitor by blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby restoring the T-cells' ability to recognize and attack cancer cells.[1] Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, avelumab possesses a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism that engages the innate immune system to target and kill tumor cells.[2][3] This dual mechanism, harnessing both adaptive and innate immunity, distinguishes avelumab within the landscape of cancer immunotherapies.[4][5]

Quantitative Data from Key Clinical Trials

The clinical efficacy of avelumab has been demonstrated in several key trials, most notably the JAVELIN Merkel 200 trial for metastatic Merkel cell carcinoma (mMCC) and the JAVELIN Bladder 100 trial for advanced urothelial carcinoma. The quantitative outcomes from these trials are summarized below.

Table 1: Efficacy of Avelumab in Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)

| Endpoint | First-Line Treatment (n=116) | Previously Treated (n=88) |

| Objective Response Rate (ORR) | 39.7% (95% CI: 30.7% to 49.2%) | 33.0% (95% CI: 23.3% to 43.8%) |

| Durable Response Rate (≥6 months) | 30.2% (95% CI: 22.0% to 39.4%) | Not explicitly reported |

| Median Progression-Free Survival (PFS) | 4.1 months (95% CI: 1.4 to 6.1 months) | 2.7 months (95% CI: 1.4 to 4.2 months) |

| Median Overall Survival (OS) | 20.3 months (95% CI: 12.4 to not estimable) | 12.6 months (95% CI: 7.5 to 17.1 months) |

| 5-Year OS Rate | Not yet reported | 26% (95% CI: 17% to 36%) |

Table 2: Efficacy of Avelumab as First-Line Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100)

| Endpoint | Avelumab + Best Supportive Care (BSC) (n=350) | BSC Alone (n=350) |

| Median Overall Survival (OS) | 23.8 months (95% CI: 19.9 to 28.8 months) | 15.0 months (95% CI: 13.5 to 18.2 months) |

| Hazard Ratio for OS | 0.76 (95% CI: 0.63 to 0.91; P=0.0036) | - |

| Median Progression-Free Survival (PFS) | 5.5 months (95% CI: 4.2 to 7.2 months) | 2.1 months (95% CI: 1.9 to 3.0 months) |

| Hazard Ratio for PFS | 0.54 (95% CI: 0.46 to 0.64; P<0.0001) | - |

| Objective Response Rate (Investigator Assessed) | Higher with avelumab | Lower than avelumab arm |

| Median Duration of Response | 28.4 months (95% CI: 15.9 to 42.3 months) | 26.9 months (95% CI: 4.4 to not estimable) |

Experimental Protocols

In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol outlines a method to assess the ability of avelumab to induce ADCC against PD-L1-expressing tumor cells using natural killer (NK) cells as effectors.

a. Materials:

-

Target Cells: A human cancer cell line with known PD-L1 expression (e.g., H460 lung cancer cells).

-

Effector Cells: Purified NK cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or cancer patients.

-

Antibodies: Avelumab and a human IgG1 isotype control.

-

Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit, or a real-time cell analysis system.

b. Protocol:

-

Target Cell Preparation: Culture the target cells to ~80% confluency. Harvest and resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.

-

Effector Cell Preparation: Isolate NK cells from PBMCs using a negative magnetic selection kit. Resuspend the purified NK cells in complete medium.

-

ADCC Assay Setup:

-

Remove the culture medium from the target cells.

-

Add avelumab or the isotype control antibody at various concentrations to the wells.

-

Add the effector NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

-

Include control wells with target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition:

-

LDH Assay: Centrifuge the plate and collect the supernatant. Measure LDH release according to the manufacturer's instructions.

-

Real-time Analysis: Monitor cell lysis in real-time using a specialized instrument.

-

-

Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100.

Flow Cytometry Analysis of Immune Cell Subsets

This protocol provides a general framework for analyzing changes in peripheral immune cell populations in patients treated with avelumab.

a. Materials:

-

Samples: Whole blood or PBMC samples from patients at baseline and post-treatment.

-

Antibodies: Fluorochrome-conjugated monoclonal antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, PD-L1).

-

Reagents: Red blood cell lysis buffer, FACS buffer (PBS with 2% FBS), and a viability dye.

b. Protocol:

-

Sample Preparation:

-

For whole blood, aliquot 100 µL into a FACS tube.

-

For PBMCs, isolate using density gradient centrifugation and resuspend at 1 x 10^7 cells/mL.

-

-

Staining:

-

Add the antibody cocktail to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer.

-

-

Red Blood Cell Lysis (for whole blood): Add lysis buffer and incubate for 10-15 minutes at room temperature.

-

Final Wash and Resuspension: Wash the cells again and resuspend in FACS buffer. Add a viability dye just before analysis.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on specific immune cell populations and quantify their frequencies and marker expression levels.

Immunohistochemistry (IHC) for PD-L1 Expression

This protocol describes the detection of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

a. Materials:

-

Samples: FFPE tumor tissue sections.

-

Antibody: Primary anti-PD-L1 antibody (e.g., clone 73-10 or 22C3).

-

Reagents: Detection system (e.g., HRP-polymer-based), chromogen (e.g., DAB), hematoxylin (B73222) counterstain, and antigen retrieval solution.

b. Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohols.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.

-

Staining:

-

Block endogenous peroxidase activity.

-

Incubate with the primary anti-PD-L1 antibody.

-

Apply the detection system and then the chromogen.

-

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Scoring: A pathologist scores the percentage of tumor cells with positive membrane staining for PD-L1. Different scoring algorithms and positivity thresholds may be used depending on the specific assay and tumor type.

Signaling Pathways and Experimental Workflows

Avelumab's Dual Mechanism of Action

PD-L1/PD-1 Signaling Pathway Inhibition by Avelumab

Avelumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Experimental Workflow for Avelumab Evaluation

References

- 1. Fc gamma receptor signal transduction in natural killer cells. Coupling to phospholipase C via a G protein-independent, but tyrosine kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]

An In-depth Technical Guide to the Discovery and Synthesis of Disomotide Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disomotide, also known as G209-2M, is a synthetic peptide vaccine that has been investigated for its potential in cancer immunotherapy, particularly for melanoma. It is a modified version of an epitope from the melanoma-associated antigen glycoprotein (B1211001) 100 (gp100). Specifically, it is the 209-217 amino acid sequence of gp100 with a substitution of threonine (T) at position 210 with methionine (M), resulting in the sequence IMDQVPFSV. This modification enhances the peptide's binding affinity to the human leukocyte antigen (HLA)-A*0201 molecule, leading to a more robust activation of cytotoxic T lymphocytes (CTLs) against melanoma cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Disomotide, with a focus on its mechanism of action in modulating the anti-tumor immune response, including its interplay with the PD-1/PD-L1 signaling pathway.

Discovery and Rationale

Disomotide emerged from the field of cancer immunology, which sought to harness the body's own immune system to fight cancer. Researchers identified that melanoma cells often express the gp100 antigen, making it a potential target for immunotherapy.[1] T-cells from melanoma patients were found to recognize specific fragments (epitopes) of the gp100 protein presented on the surface of cancer cells by HLA molecules.

The native gp100209-217 peptide (ITDQVPFSV) was identified as one such epitope. However, its ability to stimulate a powerful anti-cancer immune response was limited. To enhance its immunogenicity, a heteroclitic peptide was designed by modifying the amino acid sequence. The substitution of threonine with methionine at position 210 (T210M) was found to significantly increase the peptide's binding affinity for the HLA-A*0201 molecule. This enhanced binding leads to more stable peptide-HLA complexes on the surface of antigen-presenting cells (APCs), resulting in more effective stimulation and expansion of gp100-specific CTLs.[2] This modified peptide was named G209-2M, and later, Disomotide.

Synthesis of Disomotide (IMDQVPFSV)

The synthesis of Disomotide, a nonapeptide with the sequence Isoleucyl-Methionyl-Aspartyl-Glutaminyl-Valyl-Prolyl-Phenylalanyl-Seryl-Valine, is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis of Disomotide

Materials:

-

Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide.

-

Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Ile-OH.

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

-

Activation base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

-

Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), water (2.5%).

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Analysis: Mass spectrometry (MS) and analytical RP-HPLC.

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Valine): Fmoc-Val-OH is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin for 2 hours. The resin is washed to remove excess reagents.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Ser(tBu), Phe, Pro, Val, Gln(Trt), Asp(OtBu), Met, Ile). The success of each coupling step can be monitored using a qualitative ninhydrin (B49086) test.

-

Final Fmoc Deprotection: After the final amino acid (Isoleucine) is coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours.

-

Peptide Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the precipitate is washed several times with cold ether to remove scavengers and byproducts.

-

Purification: The crude peptide is purified by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization and Analysis: The purified peptide fractions are lyophilized to obtain a white powder. The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

Biological Activity and Mechanism of Action

Disomotide's primary biological activity is to act as a cancer vaccine, stimulating the cellular arm of the immune system to recognize and eliminate melanoma cells.

Mechanism of Action

-

Antigen Presentation: Following subcutaneous injection, Disomotide is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the peptide is loaded onto HLA-A*0201 molecules.

-

T-Cell Activation: The peptide-HLA complexes are then presented on the surface of the APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes the Disomotide-HLA complex become activated.

-

Clonal Expansion and Differentiation: Activated T-cells undergo clonal expansion, proliferating into a large population of cytotoxic T lymphocytes (CTLs) that are specific for the gp100 antigen.

-

Tumor Cell Recognition and Killing: These CTLs circulate throughout the body and can recognize and bind to melanoma cells that are presenting the native gp100209-217 epitope on their surface via HLA-A*0201. Upon binding, the CTLs release cytotoxic granules (containing perforin (B1180081) and granzymes) that induce apoptosis (programmed cell death) in the melanoma cells.

Interplay with the PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and prevents excessive immune responses.[5] Many cancer cells, including melanoma, can exploit this pathway to evade immune destruction by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a CTL, it sends an inhibitory signal to the T-cell, leading to its inactivation or "exhaustion."

Disomotide vaccination can indirectly counteract this immunosuppressive mechanism. By increasing the number and activity of tumor-specific CTLs in the tumor microenvironment, the vaccine enhances the overall anti-tumor immune pressure. This can make the tumor more susceptible to the effects of PD-1/PD-L1 checkpoint inhibitors. Combining Disomotide with an anti-PD-1 or anti-PD-L1 antibody can have a synergistic effect. The vaccine primes and expands the army of CTLs, while the checkpoint inhibitor removes the "brakes" on these T-cells, allowing them to effectively attack and destroy the cancer cells.

Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the safety and efficacy of Disomotide (G209-2M), both as a monotherapy and in combination with other immunotherapies. The following tables summarize some of the key quantitative findings.

| Table 1: Clinical Response Rates in Patients with Advanced Melanoma Treated with G209-2M | ||

| Treatment Regimen | Number of Patients | Objective Response Rate (%) |

| G209-2M + High-Dose IL-2 | 185 | 16% (vaccine group) vs. 6% (IL-2 alone) |

| G209-2M + Low-Dose IL-2 | 26 | 0% |

| G209-2M + MART-1 peptide + IFN-α | 7 | 2 patients had stable disease |

| Table 2: Immunological Responses in Patients Treated with G209-2M | ||

| Assay | Endpoint | Result |

| ELISPOT Assay | Increase in peptide-specific T-cells | Observed in 4 out of 6 patients |

| MHC-Dextramer Assay | Increase in CD8+ gp100-specific CTLs | Significant increase in all patients |

| Tetramer Staining | Increase in gp100 tetramer-reactive CD8+ cells | Observed in 4 out of 27 patients |

| CTL Response | CTL responses to gp100 peptide | Detected in 14% of patients |

| Table 3: Survival Data from a Phase III Trial of G209-2M plus IL-2 vs. IL-2 Alone | |

| Endpoint | G209-2M + IL-2 vs. IL-2 Alone |

| Median Progression-Free Survival | 2.2 months vs. 1.6 months |

| Median Overall Survival | 17.8 months vs. 11.1 months |

Visualizations

Signaling Pathway

Caption: Mechanism of action of Disomotide leading to CTL activation and tumor cell apoptosis.

Experimental Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Disomotide.

Conclusion

Disomotide represents a targeted and rational approach to cancer immunotherapy. By enhancing the immunogenicity of a key melanoma antigen, it effectively stimulates a specific cytotoxic T-lymphocyte response against tumor cells. While clinical trial results have shown varied success, the data supports its biological activity and provides a strong rationale for its use in combination with other immunotherapies, particularly checkpoint inhibitors that target the PD-1/PD-L1 pathway. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of peptide-based cancer vaccines.

References

- 1. Melanoma Peptides Vaccine, Melanoma Peptides Products [biosyn.com]

- 2. Antitumor immunization with a minimal peptide epitope (G9-209-2M) leads to a functionally heterogeneous CTL response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small Peptide Increases Drug Delivery in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomatik.com [biomatik.com]

- 5. Phase 2 study of the g209-2M melanoma peptide vaccine and low-dose interleukin-2 in advanced melanoma: Cancer and Leukemia Group B 509901 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Disomotide (CIGB-300): A Novel CK2-Targeting Anticancer Peptide

Authored for: Researchers, Scientists, and Drug Development Professionals December 01, 2025

Executive Summary

Disomotide (also known as CIGB-300) is a first-in-class, cell-permeable cyclic peptide that represents a novel strategy in oncology by targeting the protein kinase CK2 signaling axis. Unlike traditional kinase inhibitors that compete for the ATP-binding site, Disomotide impairs CK2-mediated phosphorylation by binding to the phosphoacceptor domain of its substrates.[1][2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and pro-apoptotic activity across a range of cancer cell lines and in various animal models.[1] Disomotide has shown efficacy in reducing tumor growth, inhibiting metastasis, and synergizing with conventional chemotherapeutics.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Disomotide, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in solid tumors and hematologic malignancies. Its promiscuous activity, with over 300 known substrates, implicates it in virtually all cancer hallmarks, including cell proliferation, survival, angiogenesis, and resistance to apoptosis. This has made CK2 a scientifically validated and attractive target for anticancer therapy.

Disomotide was identified through the screening of a random peptide phage display library. Its unique mechanism of action, which involves targeting the substrate-binding site rather than the kinase's ATP pocket, offers a potential advantage in specificity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. The primary intracellular target of Disomotide has been identified as B23/nucleophosmin (NPM), a key nucleolar protein whose phosphorylation by CK2 is critical for ribosome biogenesis and cell cycle progression.

Mechanism of Action: The CK2-B23/NPM Axis

Disomotide exerts its anticancer effects by disrupting the CK2 signaling cascade. The peptide is cell-permeable and localizes to the nucleolus, the primary site of ribosome biogenesis and the location of its key target, B23/NPM.

The proposed mechanism follows these key steps:

-

Cellular and Nucleolar Entry : Disomotide penetrates the cell membrane and accumulates in the nucleolus.

-

Target Binding : The peptide binds to the CK2 phosphoacceptor site on substrates, with a demonstrated high affinity for B23/NPM. It has also been shown to interact directly with the CK2α and CK2α' catalytic subunits.

-

Inhibition of Phosphorylation : This binding physically obstructs CK2 from phosphorylating B23/NPM.

-

Downstream Consequences : The inhibition of B23/NPM phosphorylation leads to nucleolar disassembly, cell cycle arrest, and the induction of apoptosis through caspase activation. Proteomic analyses have confirmed that Disomotide modulates a wide array of proteins involved in ribosome biogenesis, apoptosis, cell proliferation, and drug resistance.

In Vitro Preclinical Data

Disomotide has demonstrated a dose-dependent antiproliferative effect across a wide panel of human cancer cell lines derived from both solid tumors and hematologic malignancies.

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values highlight a degree of selective potency for tumor cells over non-tumorigenic cell lines. The large cell lung carcinoma line NCI-H460 has been identified as particularly sensitive.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Highly Sensitive | |||

| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | |

| Various | Hematologic Malignancies | 20 - 35 (Range) | |

| Moderately Sensitive | |||

| NCI-H125 | Non-Small Cell Lung Cancer | 60 | |

| General | Tumorigenic Cell Lines | ~100 (Mean) | |

| Less Sensitive / Resistant | |||

| A549 | Non-Small Cell Lung Cancer | 171 | |

| General | Non-Tumorigenic Cell Lines | ~190 (Mean) | |

| General | Solid Tumor Panel | 20 - 250 (Range) |

Cellular Effects

Beyond inhibiting proliferation, Disomotide actively promotes cancer cell death and inhibits key processes involved in metastasis.

-

Induction of Apoptosis: Treatment with Disomotide leads to rapid caspase activation and apoptosis in various tumor cell lines. In breast cancer cells, this occurs via the intrinsic pathway, marked by an increase in Bax and a decrease in Bcl-2 expression.

-

Inhibition of Metastatic Processes: In lung cancer cell models, Disomotide was shown to significantly reduce cell adhesion, migration, and invasion.

-

Synergy with Chemotherapy: Disomotide sensitizes cancer cells to conventional chemotherapy. Studies showed a synergistic or additive antiproliferative effect when combined with cisplatin (B142131) and paclitaxel (B517696) in lung and cervical cancer models.

In Vivo Preclinical Data

Disomotide has demonstrated significant antitumor efficacy in multiple animal models, administered both locally and systemically.

Antitumor and Antimetastatic Efficacy

While specific quantitative data on tumor growth inhibition percentages are not consistently available in published literature, the qualitative outcomes have been consistently positive.

| Cancer Model | Animal Model | Administration | Key Outcomes | Reference |

| Lung Carcinoma (3LL) | Syngeneic C57BL/6 Mice | Intravenous | Markedly decreased lung colonization and metastasis development. | |

| Breast Cancer (F3II) | Mice | Systemic | Inhibited lung colonization; reduced the size and number of metastatic lesions. | |

| Human Tumor Xenografts | Nude Mice | Systemic & Local | Elicited significant antitumor effects. | |

| Cervical Cancer | Syngeneic Murine Model | Not Specified | Halted tumor growth. |

Anti-Angiogenic Effects

In a lung cancer-induced angiogenesis model (Matrigel plug assay), systemic treatment with Disomotide was shown to limit the vascular response, demonstrating its anti-angiogenic properties.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic data (e.g., Cmax, t1/2, AUC) for Disomotide are not extensively detailed in the available literature. However, Phase 1 clinical trials have been conducted to establish its safety, tolerability, and pharmacokinetic profile in humans after both local and systemic administration. These trials found the peptide to be safe and well-tolerated.

Experimental Protocols & Methodologies

The following section outlines the typical methodologies employed in the preclinical evaluation of Disomotide.

Preclinical Study Workflow

The evaluation of Disomotide followed a standard preclinical workflow, progressing from initial in vitro characterization to in vivo efficacy and safety assessments.

In Vitro Assay Protocols

-

Antiproliferation Assay (Crystal Violet):

-

Cancer cells were seeded in 96-well plates at a density of 2-8 x 10³ cells/well and allowed to attach overnight.

-

Cells were treated with increasing concentrations of Disomotide (typically ranging from 0 to 300 µM) for 72 hours.

-

The medium was removed, and cells were fixed with 10% glutaraldehyde.

-

Plates were washed, and cells were stained with 0.5% crystal violet solution.

-

After washing and drying, the stain was solubilized with Sorenson's buffer.

-

Absorbance was read at 570 nm, and IC50 values were calculated from dose-response curves.

-

-

Apoptosis Assay (Flow Cytometry):

-

Cells were treated with Disomotide at an equipotent dose (e.g., IC50) for various time points (e.g., 6, 24, 48 hours).

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Samples were analyzed on a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Cellular Internalization Assay:

-

A fluorescently-tagged version of the peptide (e.g., CIGB-300-FITC) was synthesized.

-

NCI-H460 cells were incubated with the tagged peptide for various time points (e.g., 5 min to 48 hours).

-

Following incubation, cells were washed, and internalization was visualized and quantified using fluorescence microscopy or flow cytometry.

-

In Vivo Study Protocols

-

Xenograft Tumor Model:

-

Human cancer cells (e.g., NCI-H125) were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups.

-

Disomotide was administered via a specified route (e.g., intravenous, intratumoral) at a defined dose and schedule.

-

Tumor volume and body weight were measured regularly (e.g., 2-3 times per week).

-

At the end of the study, tumors were excised for further analysis (e.g., histology, western blot).

-

-

Experimental Metastasis Model:

-

Murine cancer cells (e.g., 3LL Lewis Lung Carcinoma) were injected into the lateral tail vein of syngeneic mice (e.g., C57BL/6).

-

Systemic treatment with Disomotide (e.g., 10 mg/kg) or vehicle control was initiated.

-

After a set period (e.g., 21-28 days), mice were euthanized, and lungs were harvested.

-

The number and size of metastatic nodules on the lung surface were counted to determine treatment efficacy.

-

Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of Disomotide (CIGB-300) as a novel targeted therapy for cancer. Its unique mechanism of action, inhibiting CK2 substrate phosphorylation, provides a distinct advantage over conventional kinase inhibitors. In vitro studies have consistently demonstrated its ability to inhibit proliferation and induce apoptosis in a wide range of cancer cells, while in vivo models have confirmed its antitumor, antimetastatic, and anti-angiogenic properties. The favorable safety profile observed in early clinical trials further underscores its therapeutic promise. Future research should focus on identifying predictive biomarkers for sensitivity to Disomotide and exploring rational combination strategies to maximize its clinical benefit in oncology.

References

- 1. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Avelumab as a Potential Therapy for Chronic Inflammatory Diseases: A Technical Guide

Abstract

Avelumab, a fully human monoclonal antibody targeting programmed death-ligand 1 (PD-L1), is an established immunotherapy for various cancers.[1][2] Its mechanism of action, which involves the disinhibition of T-cell-mediated immune responses, presents a compelling rationale for its investigation in chronic inflammatory diseases. These conditions are often characterized by aberrant and persistent immune activation. This technical guide provides an in-depth analysis of avelumab's core mechanics, summarizes preclinical and clinical findings relevant to inflammation, details key experimental protocols for its evaluation, and explores future prospects for its application beyond oncology. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Avelumab and Chronic Inflammatory Diseases

Chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, are debilitating conditions driven by a dysregulated immune system. A key feature of these diseases is the persistent activation of immune cells, particularly T cells, leading to chronic inflammation and tissue damage. Current therapies often involve broad immunosuppression, which can have significant side effects.

Avelumab is a human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 receptor on T cells.[2][3] This blockade disrupts a critical inhibitory signal, thereby restoring and enhancing T-cell-mediated immune responses against target cells.[4] Avelumab is unique among checkpoint inhibitors in that it possesses a native Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism of action. While its efficacy is well-documented in oncology, the potential for avelumab to modulate the immune system in chronic inflammatory diseases is an emerging area of interest. The central hypothesis is that by targeting the PD-L1/PD-1 axis, avelumab could potentially restore immune homeostasis in inflammatory conditions.

Core Mechanism of Action: PD-L1 Inhibition and Immune Modulation

The interaction between PD-1 on activated T cells and its ligand, PD-L1, on antigen-presenting cells and somatic cells, is a crucial immune checkpoint that downregulates T-cell activity to maintain self-tolerance and limit immunopathology. In chronic inflammatory diseases, the expression and signaling of the PD-1/PD-L1 pathway can be dysregulated.

Avelumab's primary mechanism involves high-affinity binding to PD-L1, which sterically hinders its interaction with PD-1. This action removes the inhibitory signal, leading to the reactivation of T cells. The downstream effects include increased T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and enhanced cytolytic activity.

The secondary mechanism of avelumab is its ability to induce ADCC. The native IgG1 Fc region of avelumab can be recognized by Fc receptors on innate immune cells, such as natural killer (NK) cells. When avelumab is bound to PD-L1-expressing cells, it can trigger NK cells to release cytotoxic granules, leading to the lysis of the target cell. While this is a key anti-tumor mechanism, its implications in chronic inflammatory diseases are yet to be fully elucidated.

Preclinical and Clinical Evidence in Inflammatory Contexts

While avelumab is not approved for chronic inflammatory diseases, data from its use in oncology and preclinical studies offer insights into its potential immunomodulatory effects.

Preclinical Models

Preclinical models are crucial for understanding the potential of avelumab in autoimmune and inflammatory conditions. Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents are standard models that share pathological features with human rheumatoid arthritis, including T-cell infiltration, joint swelling, and cartilage degradation. Studies in such models could provide evidence for avelumab's efficacy in reducing disease severity.

Clinical Data from Oncology Studies

Clinical trials of avelumab in oncology have provided a wealth of data on its effects on the human immune system. A notable aspect of immune checkpoint inhibition is the occurrence of immune-related adverse events (irAEs), which are inflammatory in nature and can affect various organ systems. These irAEs, which can include conditions like colitis, pneumonitis, and endocrinopathies, underscore the potent immune-activating properties of avelumab. The incidence of such events suggests that avelumab can indeed induce a strong inflammatory response, which, if properly harnessed, could be beneficial in certain disease contexts. A case of avelumab-induced autoimmune diabetes mellitus has been reported.

Furthermore, studies have analyzed the relationship between circulating cytokines, inflammatory markers, and patient outcomes in avelumab-treated cancer patients. High pre-treatment levels of pro-inflammatory cytokines like IL-6 and IL-8, as well as high neutrophil-to-lymphocyte ratio (NLR), have been associated with poorer outcomes. Conversely, higher levels of IFN-γ and IL-2, which are associated with T-cell activation, correlated with better outcomes. These findings suggest that the baseline inflammatory state of a patient can influence their response to avelumab.

Table 1: Key Clinical Trial Data for Avelumab in Oncology with Relevance to Inflammation

| Trial Name (Identifier) | Patient Population | Key Findings Relevant to Inflammation | Reference |

| JAVELIN Bladder 100 (NCT02603432) | Advanced Urothelial Carcinoma | Overall survival benefits were positively associated with biomarkers of immune activity and negatively associated with biomarkers of chronic inflammation. | |

| Phase Ib Study (NCT01772004) | Refractory Metastatic Urothelial Carcinoma | Clinical activity observed, with a manageable safety profile. The study provided data on the incidence of irAEs. | |

| AVePEm Study | Advanced Urothelial Carcinoma | Explored prognostic role of systemic inflammation markers like NLR. |

Key Experimental Protocols for Avelumab Evaluation

Evaluating the potential of avelumab in chronic inflammatory disease models requires a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro T-Cell Activation and Proliferation Assays

These assays are fundamental to understanding how avelumab modulates T-cell function.

Objective: To quantify the effect of avelumab on T-cell activation, proliferation, and cytokine production in response to a specific stimulus.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients using Ficoll-Paque density gradient centrifugation. T cells can be further purified using magnetic-activated cell sorting (MACS).

-

Cell Culture and Stimulation:

-

Culture T cells in 96-well plates.

-

For polyclonal activation, coat plates with anti-CD3 antibodies and add soluble anti-CD28 antibodies to the culture medium.

-

Alternatively, use pharmacologic agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.

-

-

Avelumab Treatment: Add avelumab or an isotype control antibody at various concentrations to the cell cultures.

-

Proliferation Assessment:

-

Label T cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before stimulation.

-

After a defined incubation period (e.g., 72-96 hours), harvest the cells.

-

Analyze CFSE dilution by flow cytometry, where each peak of reduced fluorescence intensity represents a cell division.

-

-

Activation Marker Analysis:

-

After 24-48 hours of stimulation, stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69).

-

Analyze the expression of these markers by flow cytometry.

-

-

Cytokine Secretion Analysis:

-

Collect culture supernatants at various time points.

-

Measure cytokine concentrations (e.g., IFN-γ, IL-2, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.

-

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture, then fix, permeabilize, and stain the cells for intracellular cytokines before flow cytometry analysis.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay is crucial for evaluating the secondary mechanism of avelumab.

Objective: To measure the ability of avelumab to induce the lysis of PD-L1-expressing target cells by effector cells (e.g., NK cells).

Methodology:

-

Cell Preparation:

-

Target Cells: Use a cell line that expresses high levels of PD-L1. Label target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Effector Cells: Isolate NK cells from PBMCs.

-

-

Co-culture:

-

Plate the labeled target cells in a 96-well plate.

-

Add avelumab or an isotype control at various concentrations and incubate.

-

Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1).

-

-

Lysis Measurement:

-

After a 4-hour incubation, centrifuge the plate and collect the supernatant.

-

If using a radioactive label, measure the radioactivity in the supernatant using a gamma counter.

-

If using a fluorescent dye, measure the fluorescence in the supernatant.

-

Alternatively, cell lysis can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells with medium only.

-

Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).

-

Future Directions and Considerations

The exploration of avelumab as a therapy for chronic inflammatory diseases is in its infancy. While the rationale is strong, several key questions must be addressed:

-

Efficacy vs. Safety: The primary concern is whether the immune-activating properties of avelumab can be beneficial without exacerbating inflammation and causing severe immune-related adverse events. Dose optimization and patient selection will be critical.

-

Biomarker Development: Identifying biomarkers that predict which patients with inflammatory diseases are most likely to respond to avelumab will be essential for its clinical development. This could include baseline levels of inflammatory cytokines or the expression of PD-L1 on specific cell types in inflamed tissues.

-

Combination Therapies: Avelumab could be investigated in combination with other immunomodulatory agents to enhance efficacy and mitigate potential side effects.

-

Understanding the Role of ADCC: The contribution of ADCC to the potential therapeutic effect of avelumab in inflammatory diseases needs to be elucidated. It could be beneficial by depleting pathogenic PD-L1-expressing cells, or it could be detrimental if it targets essential immune cells.

References

Avelumab: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avelumab, marketed under the brand name Bavencio®, is a fully human monoclonal antibody that has emerged as a significant checkpoint inhibitor in the landscape of cancer immunotherapy.[1] Developed by Merck KGaA and Pfizer, it is approved for the treatment of several cancers, including metastatic Merkel cell carcinoma (MCC), locally advanced or metastatic urothelial carcinoma (UC), and in combination with axitinib (B1684631) for advanced renal cell carcinoma (RCC).[2][3] This technical guide provides an in-depth overview of avelumab's molecular structure, physicochemical properties, mechanism of action, and key experimental protocols, tailored for researchers and professionals in drug development.

Molecular Structure

Avelumab is a human immunoglobulin G1 (IgG1) lambda monoclonal antibody.[4] Its structure is characterized by a high degree of specificity for its target, the programmed death-ligand 1 (PD-L1).

Primary and Secondary Structure

The complete amino acid sequences for the heavy and light chains of avelumab are as follows:

Heavy Chain: EVQLLESGGGLVQPGGSLRLSCAASGFTFSSYIMMWVRQAPGKGLEWVSSIYPSGGITFYADTVKGRFTISRDNSKNTLYLQMNSLRAEDTAVYYCARIKLGTVTTVDYWGQGTLVTVSSASTKGPSVFPLAPSSKSTSGTAALGCLVKDYFPEPVTVSWNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKVEPKSCDKTHTCPPCPAPELLGGPSVFLFPPKPKDTLMISRTPEVTCVVVDVSHEDPEVKFNWYVDGVEVHNAKTKPREEQYNSTYRVVSVLTVLHQDWLNGKEYKCKVSNKALPAPIEKTISKAKGQPREPQVYTLPPSRDELTKNQVSLTCLVKGFYPSDIAVEWESNGQPENNYKTTPPVLDSDGSFFLYSKLTVDKSRWQQGNVFSCSVMHEALHNHYTQKSLSLSPGK

Light Chain: QSALTQPASVSGSPGQSITISCTGTSSDVGGYNYVSWYQQHPGKAPKLMIYDVSNRPSGVSNRFSGSKSGNTASLTISGLQAEDEADYYCSSYTSSSTRVFGTGTKVTVLGQPKANPTVTLFPPSSEELQANKATLVCLISDFYPGAVTVAWKADSSPVKAGVETTTPSKQSNNKYAASSYLSLTPEQWKSHRSYSCQVTHEGSTVEKTVAPTECS

Tertiary and Quaternary Structure

The three-dimensional crystal structure of the Fab fragment of avelumab in complex with the IgV domain of human PD-L1 has been determined and is available in the Protein Data Bank (PDB) under the accession code 5GRJ .[5] This structure reveals the specific interactions between avelumab and its target, providing a molecular basis for its inhibitory function.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of avelumab is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | ~147 kDa | |

| Isoelectric Point (pI) | 8.9 - 9.3 | |

| Extinction Coefficient (at 280 nm) | 1.43 (for a 1 mg/mL solution) | |

| Antibody Class | Human IgG1 |

Pharmacokinetic Properties

| Parameter | Value | Reference |

| Half-life (t½) | 3.9 - 4.1 days (at 10-20 mg/kg) | |

| Clearance (CL) | 0.59 L/day | |

| Volume of Distribution (Vd) | 4.72 L | |

| Time to Reach Steady State | Approximately 4 to 6 weeks |

Mechanism of Action

Avelumab's primary mechanism of action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway. PD-L1, expressed on the surface of tumor cells and other cells in the tumor microenvironment, binds to the PD-1 receptor on activated T cells, leading to the suppression of the T-cell-mediated antitumor immune response. Avelumab binds to PD-L1, blocking its interaction with PD-1. This blockade releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

A unique feature of avelumab, compared to some other anti-PD-L1 antibodies, is its native IgG1 Fc region. This allows avelumab to potentially induce antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells like Natural Killer (NK) cells are recruited to destroy tumor cells coated with the antibody.

Avelumab's dual mechanism of action: blocking the PD-L1/PD-1 interaction and potentially inducing ADCC.

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers working with avelumab. Below are representative protocols for ELISA and ADCC assays.

Pharmacokinetic (PK) Antigen Capture ELISA Protocol

This protocol outlines a method for quantifying avelumab in biological samples.

Materials:

-

Human PD-L1 protein (capture antigen)

-

Avelumab (for standard curve)

-

Anti-Avelumab detection antibody (e.g., TZA042)

-

Anti-FLAG HRP-conjugated secondary antibody

-

384-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

PBST (PBS with 0.05% Tween-20)

-

Bovine serum albumin (BSA)

-

Human serum

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat a 384-well microtiter plate with human PD-L1 protein (5 µg/mL in PBS) at 20 µL/well and incubate overnight at 4°C.

-

Washing: Wash the plate five times with PBST.

-

Blocking: Block the plate with 100 µL/well of 5% BSA in PBST for 1 hour at room temperature.

-

Washing: Wash the plate five times with PBST.

-

Standard and Sample Incubation:

-

Prepare a dilution series of avelumab in 10% human serum in PBST to generate a standard curve (e.g., 0.001 ng/mL to 10,000 ng/mL).

-

Add 20 µL of each standard and test sample in triplicate to the wells.

-

Incubate for 1 hour at room temperature.

-

-

Washing: Wash the plate five times with PBST.

-

Detection Antibody Incubation: Add 20 µL/well of the anti-avelumab detection antibody (2 µg/mL in PBST) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with PBST.

-

Secondary Antibody Incubation: Add 20 µL/well of the anti-FLAG HRP-conjugated antibody (e.g., 1:20,000 dilution) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate ten times with PBST.

-

Development: Add TMB substrate and incubate in the dark.

-

Stopping the Reaction: Add stop solution.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Workflow for a pharmacokinetic antigen capture ELISA for avelumab.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Protocol

This protocol describes a method to assess the ADCC activity of avelumab.

Materials:

-

Target tumor cells (expressing PD-L1)

-

Effector cells (e.g., purified Natural Killer cells or PBMCs)

-

Avelumab

-

Isotype control antibody

-

¹¹¹In (Indium-111) or Calcein-AM (for cell labeling)

-

96-well plates

-

Culture medium

-

Triton X-100 (for complete lysis control)

-

Gamma counter or fluorescence plate reader

Procedure:

-

Target Cell Labeling: Label the target tumor cells with ¹¹¹In or Calcein-AM according to the manufacturer's protocol.

-

Plating Target Cells: Plate the labeled target cells in a 96-well plate at a density of 2,000-5,000 cells/well.

-